Home > Products > Screening Compounds P138451 > N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 946288-88-6

N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2882384
CAS Number: 946288-88-6
Molecular Formula: C22H21FN6
Molecular Weight: 388.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib

Compound Description: Ibrutinib is a clinically approved drug used to treat certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia. It functions as a Bruton's tyrosine kinase (BTK) inhibitor. [, ].

Relevance: Ibrutinib shares a core pharmacophore with N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, specifically the pyrazolo[3,4-d]pyrimidine moiety. Research indicates that this core structure exhibits moderate activity against certain kinases, including EGFR T790M mutant and FLT3-ITD. This observation served as a starting point for developing novel inhibitors, including N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with improved potency and selectivity profiles [, ].

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor discovered through structural optimization based on the pyrazolo[3,4-d]pyrimidine core. It demonstrates potent inhibition against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M [].

Relevance: CHMFL-EGFR-202 shares the pyrazolo[3,4-d]pyrimidine core with N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Both compounds also feature a piperidine ring attached to the pyrazolo[3,4-d]pyrimidine scaffold, highlighting the importance of this structural feature for targeting EGFR mutants. The discovery of CHMFL-EGFR-202 exemplifies the potential of modifying the pyrazolo[3,4-d]pyrimidine core to develop potent and selective kinase inhibitors, similar to N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [].

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor discovered through structure-guided drug design, again utilizing the pyrazolo[3,4-d]pyrimidine core as a foundation. This compound exhibits strong inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations [].

Relevance: Similar to N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CHMFL-FLT3-213 features a substituted phenyl ring at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold. This structural similarity underscores the potential of modifying this region to target specific kinases. CHMFL-FLT3-213, like N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrates the versatility of pyrazolo[3,4-d]pyrimidine-based compounds as kinase inhibitors [].

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

Compound Description: Compound 18b is a potent FLT3 inhibitor investigated for its antipsoriatic activity [].

Relevance: This compound and N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belong to the same chemical class: pyrazolo[3,4-d]pyrimidine derivatives. The presence of a fluorine atom on the phenyl ring, a common modification in medicinal chemistry to modulate electronic properties and lipophilicity, is another shared feature that contributes to their potential as therapeutic agents [].

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

Compound Description: This series of compounds was developed as potential agents for treating triple-negative breast cancer (TNBC) [].

Relevance: Although not directly containing a piperidine ring like N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this series highlights the significance of the pyrazolo[3,4-d]pyrimidine core and modifications at the 3-position for anti-cancer activity. Understanding the structure-activity relationships within this series could provide valuable insights into optimizing the activity and selectivity of N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [].

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is a multikinase inhibitor with potent activity against Src, KDR, and kinases involved in the MAPK signaling pathway. It shows promising anti-TNBC activity with good pharmacokinetic properties and low toxicity [].

Relevance: Despite significant structural differences compared to N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, compound 13an reinforces the versatility of the pyrazolo[3,4-d]pyrimidine scaffold as a starting point for developing multikinase inhibitors. This highlights the potential of N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to target multiple kinases depending on its specific substitutions and further structural optimization [].

Properties

CAS Number

946288-88-6

Product Name

N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-(4-fluorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C22H21FN6

Molecular Weight

388.45

InChI

InChI=1S/C22H21FN6/c23-16-9-11-17(12-10-16)25-20-19-15-24-29(18-7-3-1-4-8-18)21(19)27-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,25,26,27)

InChI Key

OCRXAYBBQHVOJI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.